molecular formula C21H20N4O6S B2441088 methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886951-32-2

methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2441088
CAS No.: 886951-32-2
M. Wt: 456.47
InChI Key: ZJKYUUNZXQWGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C21H20N4O6S and its molecular weight is 456.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been shown to selectively and dose-dependently degradeKRAS G12D/V and MDM2 proteins , suppressing their signaling without non-specific cytotoxic effects .

Mode of Action

It is known that similar compounds operate through a protein-slaying approach known asCANDDY , which occurs without ubiquitination and bypasses the need for an E3 ligase . This suggests that the compound might interact with its targets in a similar manner, leading to their degradation and suppression of their signaling pathways.

Biochemical Pathways

It is known that the degradation of kras g12d/v and mdm2 proteins can suppress their signaling pathways, which play crucial roles in cell proliferation and survival . Therefore, the compound might affect these pathways and their downstream effects.

Pharmacokinetics

It is known that similar compounds can increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound might have similar pharmacokinetic properties, impacting its bioavailability.

Result of Action

It is known that similar compounds can increase monoclonal antibody production . This suggests that the compound might have similar effects, leading to increased production of monoclonal antibodies.

Action Environment

It is known that similar compounds can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that the compound might also be used to control the level of the galactosylation for the N-linked glycans, indicating a potential influence of environmental factors on its action.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O6S/c1-31-21(30)24-9-8-13-14(10-24)32-20(17(13)18(22)28)23-19(29)11-2-4-12(5-3-11)25-15(26)6-7-16(25)27/h2-5H,6-10H2,1H3,(H2,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKYUUNZXQWGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.